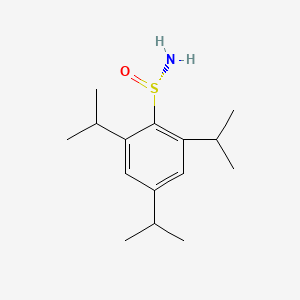

(S)-2,4,6-Triisopropylbenzenesulfinamide

Description

(S)-2,4,6-Triisopropylbenzenesulfinamide (CAS: 669091-08-1) is a chiral sulfinamide compound with the molecular formula C₁₅H₂₅NOS and a molecular weight of 267.43 g/mol . This compound is characterized by its highly substituted aromatic ring, featuring three isopropyl groups at the 2-, 4-, and 6-positions, which confer significant steric bulk. The sulfinamide group (–S(O)NH₂) serves as a chiral auxiliary, making it valuable in asymmetric synthesis, particularly in the formation of stereochemically defined amines or sulfoxides.

Notably, the compound’s stereochemical purity (S-configuration) is critical for its application in enantioselective reactions. However, the provided evidence lacks detailed physicochemical properties such as melting/boiling points, solubility, or spectral data (e.g., NMR, IR) . Safety information, including hazard classifications or handling precautions, is also absent in the documentation.

Properties

Molecular Formula |

C15H25NOS |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

(S)-2,4,6-tri(propan-2-yl)benzenesulfinamide |

InChI |

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m0/s1 |

InChI Key |

GNCSGVCOUMKURC-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)N)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Sulfinyl Transfer Agents

A leading method for preparing (S)-2,4,6-triisopropylbenzenesulfinamide involves the use of chiral sulfinyl transfer agents based on phenol backbones containing active and differentiated sulfur–nitrogen and sulfur–oxygen bonds. This approach was developed to overcome the limitations of harsh reagents and conditions in earlier methods.

-

- Addition of tert-BuMgCl selectively cleaves the weaker S–N bond in the chiral template, yielding a chiral sulfinate intermediate in high yield (>90%) and excellent diastereomeric ratio (>99:1).

- Subsequent treatment with LHMDS cleaves the S–O bond, releasing this compound with high enantiomeric ratio (>99:1) and good yield (~85%).

- The phenol-based template is recovered efficiently for reuse, enhancing the sustainability of the process.

-

- Mild temperatures (often below room temperature)

- Use of anhydrous tetrahydrofuran (THF) as solvent

- Nitrogen atmosphere to prevent oxidation

-

- Successfully demonstrated on a 100 g scale

- High yield and enantiopurity suitable for industrial applications

This method represents a green and scalable route to this compound, avoiding hazardous reagents like sulfur dioxide or thionyl chloride at late stages.

Preparation from 2,4,6-Triisopropylbenzenesulfonyl Chloride

An alternative approach starts from 2,4,6-triisopropylbenzenesulfonyl chloride, which is synthesized by sulfonation of 2,4,6-triisopropylbenzene followed by chlorination:

Step 1: Sulfonation

- React 2,4,6-triisopropylbenzene with chlorosulfonic acid at controlled temperatures (5–15 °C) to form the sulfonic acid intermediate.

Step 2: Chlorination

- Treat the sulfonic acid intermediate with thionyl chloride or phosphorus pentachloride to yield 2,4,6-triisopropylbenzenesulfonyl chloride.

Step 3: Conversion to Sulfinamide

- The sulfonyl chloride is then converted into the sulfinamide via reaction with ammonia or suitable amine sources under controlled conditions.

While this route is industrially viable for producing sulfonyl chlorides, the direct synthesis of the chiral sulfinamide from this intermediate requires additional chiral resolution or asymmetric induction steps, which are less straightforward compared to the sulfinyl transfer agent method.

Asymmetric Synthesis via Chiral N-Sulfinylimines

Another method involves the asymmetric synthesis of chiral sulfinamides by reaction of aryl Grignard reagents with chiral N-2,4,6-triisopropylbenzenesulfinylimines:

- The chiral sulfinyl group is introduced as a protecting group on imines.

- Subsequent nucleophilic addition of organometallic reagents (e.g., Grignard reagents) affords chiral amines.

- This method indirectly involves the preparation of this compound as a reagent or intermediate and is notable for high diastereoselectivities and yields.

Comparative Data Table of Preparation Methods

Research Discoveries and Advances

- The development of phenol-based chiral sulfinyl transfer agents has been a significant advancement, enabling scalable, mild, and green synthesis of chiral sulfinamides including this compound.

- The ability to recover and reuse the chiral template enhances cost-effectiveness and sustainability.

- Asymmetric addition of aryl Grignard reagents to chiral N-2,4,6-triisopropylbenzenesulfinylimines allows for the synthesis of diverse chiral amines with excellent stereocontrol, demonstrating the utility of this sulfinamide in asymmetric synthesis.

- Industrial processes have optimized reaction parameters such as temperature control, reagent stoichiometry, and purification techniques to maximize yield and enantiopurity on multikilogram scales.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert the sulfinamide group to sulfides or thiols.

Substitution: The isopropyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce sulfides or thiols.

Scientific Research Applications

(S)-2,4,6-Triisopropylbenzenesulfinamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Its role in the synthesis of chiral drugs makes it valuable in pharmaceutical research and development.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2,4,6-Triisopropylbenzenesulfinamide involves its ability to induce chirality in the synthesis of other compounds. The sulfinamide group acts as a directing group, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Sulfinamide Compounds

Chiral sulfinamides are widely used in organic synthesis. Below is a comparative analysis of (S)-2,4,6-Triisopropylbenzenesulfinamide with structurally related sulfinamides:

Table 1: Key Properties of Selected Sulfinamides

Key Findings:

Steric Effects :

- This compound exhibits greater steric hindrance compared to tert-butanesulfinamide or p-toluenesulfinamide due to its three isopropyl groups. This bulk enhances enantioselectivity in reactions where steric control is paramount, such as in asymmetric additions to imines .

- In contrast, p-toluenesulfinamide’s lower steric bulk allows for broader substrate compatibility in less hindered systems.

Reactivity and Stability :

- The electron-withdrawing nature of the sulfinamide group in this compound stabilizes intermediates in nucleophilic additions. However, its high molecular weight (267.43 g/mol) may complicate purification steps compared to lighter analogues like tert-butanesulfinamide (121.21 g/mol).

Synthetic Utility :

- While tert-butanesulfinamide is a gold standard for asymmetric amine synthesis, this compound’s niche lies in reactions requiring extreme steric control , such as the synthesis of hindered tertiary alcohols or quaternary stereocenters.

Additionally, the lack of published safety data necessitates cautious handling in laboratory settings.

Notes on Evidence Limitations

The provided evidence lacks critical data for a comprehensive comparison, such as reaction yields, enantioselectivity metrics, or stability under varying conditions. Further experimental or literature-derived data (e.g., from Journal of Organic Chemistry or Tetrahedron) would enhance this analysis.

Biological Activity

(S)-2,4,6-Triisopropylbenzenesulfinamide is a sulfinamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a sulfinamide functional group attached to a triisopropyl-substituted benzene ring. The synthesis typically involves the reaction of triisopropylbenzene with sulfur dioxide and an amine under controlled conditions to yield the sulfinamide derivative.

Anticancer Properties

Recent studies have shown that sulfinamides, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Research indicates that sulfinamides can induce apoptosis in cancer cells. A related study demonstrated that modifications to the sulfonamide moiety significantly enhanced cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 1.18 ± 0.14 μM .

- Mechanism of Action : The mechanism involves downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xl) and upregulation of pro-apoptotic proteins (Bax), leading to apoptotic cell death .

Anti-inflammatory Activity

Additionally, compounds with similar structures have been investigated for anti-inflammatory properties:

- Inhibition of Inflammation : Compounds derived from bioisosteric replacements involving sulfinamides have shown promise in reducing inflammation markers in preclinical models .

- Mechanistic Insights : These compounds were found to inhibit pro-inflammatory cytokines and mediators effectively, suggesting a potential therapeutic application in inflammatory diseases.

Summary of Findings

| Property | Observation |

|---|---|

| Cytotoxicity | IC50 values < 1.5 μM against MDA-MB-231 |

| Mechanism | Induces apoptosis via Bcl-2 family modulation |

| Anti-inflammatory | Significant inhibition of cytokines |

Q & A

Q. What are the key synthetic routes for preparing (S)-2,4,6-Triisopropylbenzenesulfinamide, and how is stereochemical purity ensured?

this compound is synthesized via condensation of acetaldehyde with chiral sulfinamides under titanium(IV) ethoxide [Ti(OEt)₄] catalysis. A typical procedure involves:

- Reacting the sulfinamide with excess acetaldehyde in dichloromethane (CH₂Cl₂) at room temperature under inert atmosphere (argon).

- Monitoring reaction progress by TLC, followed by quenching with water and filtration through Celite.

- Purification via flash chromatography (EtOAc/hexane mixtures) to isolate the sulfinimine intermediate . Stereochemical purity is confirmed by optical rotation ([α]D) and chiral HPLC. For example, (S)-configured sulfinamides yield enantiomerically pure intermediates with [α]²⁰D values exceeding +200° (c = 0.3–1.0 in CHCl₃) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 62–88% | |

| [α]²⁰D Range | +219.6° to +311.5° |

Q. How is this compound characterized structurally and functionally?

Structural characterization employs:

- ¹H/¹³C NMR : Peaks for sulfinamide protons (δ ~8.3 ppm) and isopropyl groups (δ 1.2–2.5 ppm).

- IR Spectroscopy : Sulfonamide S=O stretches at ~1086 cm⁻¹ .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ = 267.43 for C₁₅H₂₅NOS) . Functional utility is validated in asymmetric synthesis, such as forming sulfinimines for α-amino ketone precursors (e.g., cathinone derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity when using this compound in asymmetric reactions?

Diastereomeric ratios (dr) vary with steric bulk of the sulfinamide and reaction conditions. For example:

- Steric Effects : Bulkier tert-butane-derived sulfinamides yield higher dr (>20:1) compared to triisopropyl derivatives (dr ~10:1) due to enhanced chiral induction .

- Solvent and Temperature : Polar aprotic solvents (e.g., CH₂Cl₂) at 0°C improve selectivity by slowing racemization. Contradictions in literature dr values often arise from incomplete purification or kinetic vs. thermodynamic control. Mitigation strategies include:

- Kinetic Analysis : Monitor reaction progress via in-situ NMR to identify optimal quenching times.

- Additive Screening : Use molecular sieves to absorb water and prevent hydrolysis of intermediates .

Case Study :

| Sulfinamide Type | dr | Conditions |

|---|---|---|

| tert-Butane-derived | >20:1 | CH₂Cl₂, 0°C |

| Triisopropyl-derived | 10:1 | CH₂Cl₂, RT |

Q. What methodological advancements enable the use of this compound in synthesizing bioactive compounds?

Recent applications include:

- Sulfonamide-Coupled Nucleosides : The sulfinamide acts as a chiral auxiliary in synthesizing pyrimidine nucleosides via Mitsunobu reactions. Yields exceed 70% with EtOAc/hexane purification .

- Protease Inhibitors : Sulfinimine intermediates derived from this compound are used to construct α-amino ketones, key motifs in HIV-1 protease inhibitors. Stereochemical integrity is critical for binding affinity .

Critical Parameters :

Q. How can researchers troubleshoot low yields in sulfinamide-mediated asymmetric alkylation reactions?

Common issues and solutions:

- Problem : Low enantiomeric excess (ee). Solution : Pre-activate the sulfinamide with Ti(OEt)₄ for 1 hour before adding electrophiles.

- Problem : Hydrolysis of intermediates. Solution : Replace protic solvents with anhydrous THF and use 3Å molecular sieves .

- Problem : Competing elimination pathways. Solution : Lower reaction temperature (−78°C) and use bulky bases (e.g., LDA) .

Optimization Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.